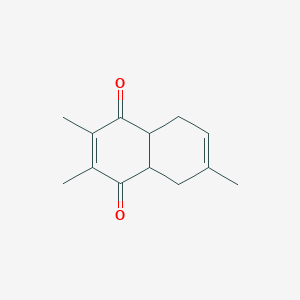
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is an organic compound with a complex structure It belongs to the class of naphthalene derivatives and is characterized by the presence of multiple methyl groups and a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts. This process involves the addition of hydrogen to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production often involves large-scale reactors and continuous flow systems to ensure efficient and cost-effective synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogens or other electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another naphthalene derivative with multiple methyl groups.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A compound with a similar tetrahydronaphthalene core and methyl substitutions.
Uniqueness
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific arrangement of methyl groups and the presence of a dione functional group.
Propriétés
Numéro CAS |
59832-86-9 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,3,6-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4,10-11H,5-6H2,1-3H3 |
Clé InChI |
SIVIRSQBJWMAEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2C(C1)C(=O)C(=C(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


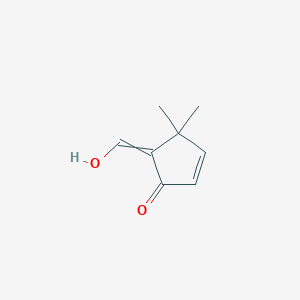
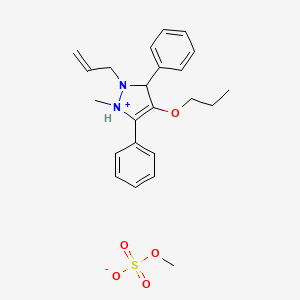


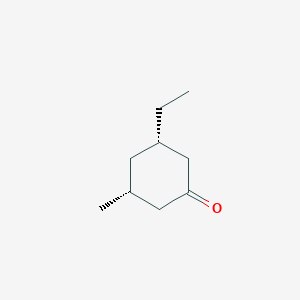
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
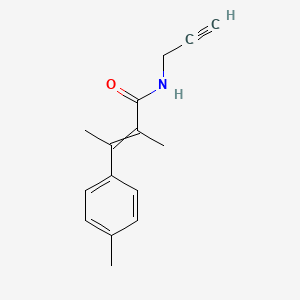

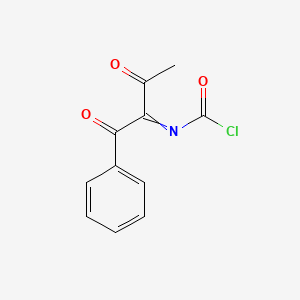
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
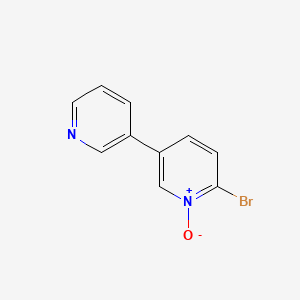

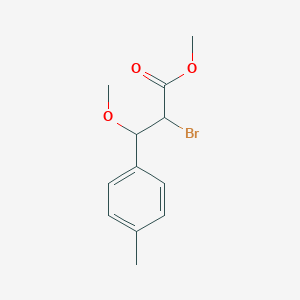
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
